molecular formula C18H25N3O2 B5905120 (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol

(1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol

カタログ番号 B5905120
分子量: 315.4 g/mol
InChIキー: LPHFMJMLKLLGJP-QZTJIDSGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol, also known as PNU-109291, is a compound that has been extensively studied for its potential therapeutic applications. PNU-109291 is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), a subtype of the nAChR family that is primarily expressed in the central nervous system (CNS). The α7 nAChR has been implicated in a variety of physiological and pathological processes, including learning and memory, inflammation, and neurodegeneration.

作用機序

The α7 nAChR is a ligand-gated ion channel that is activated by the binding of acetylcholine or other ligands, such as (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol. Activation of the receptor leads to the influx of calcium ions into the cell, which triggers a cascade of downstream signaling events. (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been shown to selectively activate the α7 nAChR, leading to increased calcium influx and subsequent activation of various intracellular signaling pathways. The exact mechanism of action of (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol is still being studied, but it is believed to involve modulation of synaptic plasticity, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
(1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been shown to have a variety of biochemical and physiological effects, depending on the specific context of its use. In animal models of Alzheimer's disease, (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been shown to improve cognitive function and reduce neuroinflammation, possibly through its effects on synaptic plasticity and neuroprotection. In models of schizophrenia, (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been shown to reduce psychotic symptoms and improve cognitive function, possibly through its effects on neurotransmitter release and synaptic plasticity. In models of addiction and nicotine withdrawal, (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been shown to reduce nicotine self-administration and withdrawal symptoms, possibly through its effects on dopamine release and reward pathways.

実験室実験の利点と制限

One advantage of using (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol in lab experiments is its high selectivity for the α7 nAChR, which allows for more precise modulation of this receptor subtype compared to other ligands that may have broader effects. Another advantage is its well-characterized synthesis method and chemical properties, which allows for easier reproducibility and standardization of experiments. However, one limitation of using (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol is its relatively low potency compared to other α7 nAChR agonists, which may require higher concentrations or longer treatment times to achieve desired effects. In addition, (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol may have off-target effects on other receptors or signaling pathways, which should be carefully considered in experimental design and interpretation of results.

将来の方向性

There are several future directions for research on (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol and its potential therapeutic applications. One direction is to further elucidate the exact mechanism of action of (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol and its downstream signaling pathways, which may provide insights into its therapeutic effects and potential side effects. Another direction is to investigate the effects of (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol in more complex animal models and human clinical trials, which may provide more clinically relevant data and inform potential therapeutic applications. Additionally, the development of more potent and selective α7 nAChR agonists may improve the efficacy and specificity of this class of compounds for therapeutic use.

合成法

The synthesis of (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been described in several publications. In general, the synthesis involves the reaction of a benzimidazole derivative with an octahydroquinolizine intermediate, followed by reduction and methylation steps. The final product is obtained in high yield and purity, and can be further characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

科学的研究の応用

(1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been studied extensively for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. The compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases. In addition, (1R,9aR)-1-[(5-methoxy-1H-benzimidazol-1-yl)methyl]octahydro-2H-quinolizin-1-ol has been investigated for its potential use as an analgesic and anti-inflammatory agent, as well as a treatment for addiction and nicotine withdrawal.

特性

IUPAC Name

(1R,9aR)-1-[(5-methoxybenzimidazol-1-yl)methyl]-2,3,4,6,7,8,9,9a-octahydroquinolizin-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-23-14-6-7-16-15(11-14)19-13-21(16)12-18(22)8-4-10-20-9-3-2-5-17(18)20/h6-7,11,13,17,22H,2-5,8-10,12H2,1H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPHFMJMLKLLGJP-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=N2)CC3(CCCN4C3CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N(C=N2)C[C@@]3(CCCN4[C@@H]3CCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。